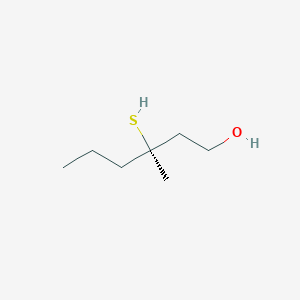
1-Hexanol, 3-mercapto-3-methyl-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanol, 3-mercapto-3-methyl-, (3R)- is an organic compound with the molecular formula C7H16OS. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a hexane backbone. The (3R) designation indicates the specific configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
1-Hexanol, 3-mercapto-3-methyl-, (3R)- can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-3-hexanol with a thiol reagent under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-Hexanol, 3-mercapto-3-methyl-, (3R)- often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
1-Hexanol, 3-mercapto-3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding alkanes.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted hexanols and hexanethiols.
科学的研究の応用
1-Hexanol, 3-mercapto-3-methyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, including its presence in certain metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on specific molecular targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Hexanol, 3-mercapto-3-methyl-, (3R)- involves its interaction with specific molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
1-Hexanol, 3-mercapto-3-methyl-, (3R)- can be compared with other similar compounds, such as:
1-Hexanol, 3-mercapto-3-methyl-, (3S)-: The (3S) enantiomer has a different three-dimensional arrangement, leading to distinct chemical and biological properties.
3-Mercapto-1-hexanol: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Methyl-3-sulfanylhexan-1-ol: Another similar compound with variations in the functional groups and their positions.
特性
CAS番号 |
828300-39-6 |
|---|---|
分子式 |
C7H16OS |
分子量 |
148.27 g/mol |
IUPAC名 |
(3R)-3-methyl-3-sulfanylhexan-1-ol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
PSALIMFZUGITJC-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@](C)(CCO)S |
正規SMILES |
CCCC(C)(CCO)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















